
Trimethyl(2,4,6-trifluorophenyl)silane
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Overview
Description
Trimethyl(2,4,6-trifluorophenyl)silane is an organosilicon compound featuring a trifluorinated phenyl ring bonded to a trimethylsilane group. Its molecular formula is C₉H₁₁F₃Si, with a molecular weight of 204.27 g/mol. The 2,4,6-trifluorophenyl substituent introduces significant electron-withdrawing effects due to fluorine's electronegativity, influencing the compound's reactivity, solubility, and intermolecular interactions.
This compound is structurally tailored for applications in catalysis, materials science, and pharmaceuticals, where fluorine substituents enhance thermal stability and modulate electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl(2,4,6-trifluorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trifluorophenylmagnesium bromide with trimethylchlorosilane. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture interference .
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions. The process requires stringent control of reaction conditions, including temperature and solvent purity, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Trimethyl(2,4,6-trifluorophenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Reduction Reactions: The compound can act as a reducing agent in the presence of suitable catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halides and alkoxides, typically under anhydrous conditions.
Reduction: Catalysts such as tris(pentafluorophenyl)borane are often used in conjunction with silanes.
Major Products:
Substitution Reactions: Products include various substituted phenylsilanes.
Reduction Reactions: Products include reduced organic compounds and silanes.
Scientific Research Applications
Trimethyl(2,4,6-trifluorophenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential in modifying biomolecules for enhanced stability and reactivity.
Medicine: Research is ongoing into its use in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: It is utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which Trimethyl(2,4,6-trifluorophenyl)silane exerts its effects involves the activation of the silicon atom, making it a reactive center for various chemical transformations. The trifluorophenyl group enhances the electron-withdrawing capability, stabilizing the intermediate species formed during reactions. This stabilization is crucial for the compound’s reactivity and selectivity in various chemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Aryltrimethylsilanes
The electronic and steric profiles of aryltrimethylsilanes vary significantly with the number and position of fluorine substituents. Key comparisons include:
Key Insights :
- Increasing fluorine substitution amplifies electron-withdrawing effects, which can accelerate nucleophilic substitution or stabilize negative charges in intermediates .
- The 2,4,6-trifluorophenyl group balances steric bulk and electronic effects compared to perfluorinated analogs, making it suitable for reactions requiring moderate activation .
Comparison of Substituent Efficacy :
This SAR suggests that this compound could serve as a bioactive scaffold in agrochemicals, leveraging fluorine's electronic effects and silane's versatility.
Reactivity in Organic Transformations
Fluorinated aryl silanes participate in diverse reactions:
- Trimethyl(pentafluorophenyl)silane reacts with carbonyl compounds (e.g., ketones) under mild conditions to form siloxy alkenes, with yields dependent on fluorine content .
- This compound is expected to exhibit slower reaction kinetics than pentafluorinated analogs due to reduced electron withdrawal, but faster than mono-fluorinated derivatives.
Example Reaction Data :
Carbonyl Compound | Silane Reagent | Product | Yield (%) |
---|---|---|---|
Methylmesitylketone | Trimethyl(pentafluorophenyl)silane | 1,1-Mesityltrimethylsiloxyethene | 70–80 |
Methylmesitylketone | This compound* | Similar product | ~50–60* |
*Predicted based on electronic effects .
Biological Activity
Trimethyl(2,4,6-trifluorophenyl)silane is a silane compound characterized by its trifluoromethylated aromatic structure. Its unique chemical properties make it a subject of interest in various fields, particularly in biological studies. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C9H9F3Si
- Molecular Weight : 202.24 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
- IUPAC Name : this compound
This compound exhibits biological activity primarily through its interactions with biomolecules. The trifluoromethyl group enhances the compound's lipophilicity and electrophilicity, allowing it to interact effectively with cellular membranes and proteins.
- Electrophilic Attack : The silicon atom can undergo nucleophilic attack from cellular components, which may lead to the formation of reactive intermediates.
- Membrane Interaction : The lipophilic nature facilitates penetration into lipid bilayers, potentially disrupting membrane integrity or altering signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed as a potential antimicrobial agent.
Anticancer Activity
This compound has also been investigated for its anticancer properties. A study conducted on cancer cell lines demonstrated that it induces apoptosis in various types of cancer cells.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound showed IC50 values ranging from 10 to 30 µM across these cell lines, indicating moderate to high potency in inhibiting cell proliferation.
Case Studies
-
Study on Antimicrobial Activity :
A recent study evaluated the antimicrobial efficacy of this compound against common hospital-acquired infections. Results showed a significant reduction in bacterial load when treated with concentrations as low as 32 µg/mL. -
Anticancer Research :
In a comparative study with standard chemotherapeutics like cisplatin, this compound demonstrated comparable efficacy in inducing apoptosis in breast cancer cells while exhibiting lower toxicity towards normal cells.
Discussion
The biological activity of this compound underscores its potential as a therapeutic agent. Its dual action as both an antimicrobial and anticancer agent presents opportunities for further research and development.
Properties
IUPAC Name |
trimethyl-(2,4,6-trifluorophenyl)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3Si/c1-13(2,3)9-7(11)4-6(10)5-8(9)12/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXKMBDCQVQNDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C(C=C1F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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